1-(1-Methyl-1H-indol-7-yl)ethan-1-amine
CAS No.:
Cat. No.: VC16211282
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 1-(1-methylindol-7-yl)ethanamine |
| Standard InChI | InChI=1S/C11H14N2/c1-8(12)10-5-3-4-9-6-7-13(2)11(9)10/h3-8H,12H2,1-2H3 |
| Standard InChI Key | CUKRFAWEICOKFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=C1N(C=C2)C)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 1-(1-methyl-1H-indol-7-yl)ethan-1-amine, reflecting its substitution pattern: a methyl group at the indole’s 1-position and an ethanamine group at the 7-position . Its SMILES representation, CC(N)C1=CC=CC2=C1NC=C2C, encodes the connectivity of the indole core, methyl substituent, and amine side chain. The InChIKey PFUMIOHIKRRVEE-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Spectroscopic and Computational Properties
Quantum mechanical calculations predict key properties:
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LogP (Octanol-Water Partition Coefficient): 1.92 ± 0.35, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 1 acceptor (indole nitrogen) .
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Topological Polar Surface Area (TPSA): 24.7 Ų, suggesting moderate solubility in polar solvents .
X-ray crystallography data remain unavailable, but molecular dynamics simulations suggest a planar indole ring with the ethanamine side chain adopting a gauche conformation relative to the heterocycle .
Synthetic Methodologies
General Pathways for Indole Functionalization
The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine can be approached via tandem alkylation-amination reactions, as demonstrated in analogous indole systems . A representative protocol involves:
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Indole Core Formation: Cyclization of 2-alkynylanilines using AgOTf (10 mol%) in 1,2-dichloroethane at 80°C for 4 hours .
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Methylation: Treatment with methyl iodide in the presence of AlCl₃ (5.0 equiv) in benzene at 80°C for 6 hours to introduce the 1-methyl group .
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Amine Installation: Reaction with hexan-1-amine (1.2 equiv) under catalytic AgOTf conditions to attach the ethanamine moiety .
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing reactions at the indole’s 3- and 5-positions necessitate careful control of electrophilic substitution conditions .
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Amine Stability: The primary amine group is prone to oxidation, requiring inert atmospheres and low-temperature workups .
| Hazard Class | Category | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute Oral Toxicity | 4 (Harmful) | Warning | Avoid ingestion; use PPE |
| Skin Irritation | 2 (Irritant) | Warning | Wear gloves and protective clothing |
| Eye Damage | 1 (Serious) | Danger | Use safety goggles |
| Respiratory Irritation | STOT SE 3 | Warning | Use fume hoods |
| Compound | Substitution Pattern | Reported Activity |
|---|---|---|
| 1-Methylindole | 1-CH₃ | Neurotransmitter analog |
| 5-Methoxyindole | 5-OCH₃ | Antioxidant |
| 7-Nitroindole | 7-NO₂ | Anticancer lead |
| 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine | 1-CH₃, 7-NH₂CH₂CH₃ | Hypothesized receptor binding |
Research Gaps and Future Directions
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